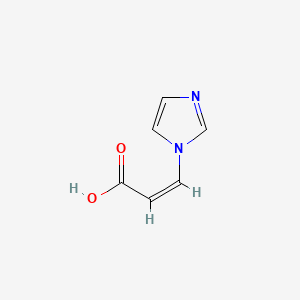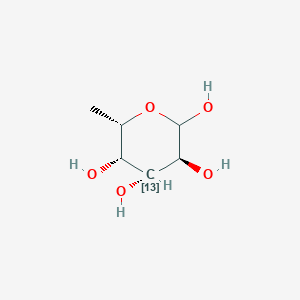
L-fucose-3-13C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-fucose-3-13C is a labeled analogue of L-fucose, a six-carbon deoxy sugar. The “13C” denotes the presence of a carbon-13 isotope at the third carbon position, making it useful in various scientific studies, particularly in metabolic and biochemical research. L-fucose itself is a naturally occurring sugar found in many organisms, including humans, where it plays a crucial role in various biological processes, such as cell-cell recognition and signaling .
Applications De Recherche Scientifique
L-fucose-3-13C has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
L-fucose-3-13C primarily targets dendritic cells (DCs) and colorectal cancer cells . In the immune system, DCs are central initiators of immune responses. L-fucose enhances the immunostimulatory activity of DCs by polarizing immature myeloid cells towards specific DC subsets, specifically cDC1 and moDC subsets . In the context of colorectal cancer, L-fucose increases the fucosylation of cancer cells, which may be related to the induction of pro-apoptotic fucosylated proteins .
Mode of Action
L-fucose interacts with its targets by enhancing antigen uptake and processing of DCs . This interaction results in increased stimulation of T cell populations, thereby bolstering the functionality of DCs . In colorectal cancer cells, L-fucose induces pro-apoptotic fucosylated proteins, which may contribute to its inhibitory effect on cancer cell growth .
Biochemical Pathways
Two pathways for the synthesis of GDP-fucose, the precursor of fucosylated glycans, operate in mammalian cells: the GDP-mannose-dependent de novo pathway and the free fucose-dependent salvage pathway . L-fucose metabolism by gut microorganisms is distinct from that in other sugar metabolisms due to cofactor imbalance and low efficiencies in energy synthesis . The large amounts of short-chain fatty acids produced during microbial L-fucose metabolism are used by epithelial cells to recover most of the energy used up during L-fucose synthesis .
Pharmacokinetics
Glycosylation, including fucosylation, is known to have an impact on the pharmacokinetics and pharmacodynamics of therapeutic proteins . The production of pharmaceutically desirable glycosylation forms of a therapeutic protein can be influenced by the upstream process parameters .
Analyse Biochimique
Biochemical Properties
L-fucose-3-13C plays a crucial role in biochemical reactions. It interacts with a fucose isomerase from Raoultella sp., which interconverts L-fucose and L-fuculose . The enzyme-catalyzed reaction favors the formation of L-fucose from L-fuculose .
Cellular Effects
L-fucose-3-13C has significant effects on various types of cells and cellular processes. Gut microorganisms metabolize L-fucose and produce short-chain fatty acids, which are absorbed by epithelial cells and used as energy sources or signaling molecules .
Molecular Mechanism
The molecular mechanism of L-fucose-3-13C involves its interaction with biomolecules and enzymes. The fucose isomerase from Raoultella sp. catalyzes the isomerization of L-fucose and L-fuculose .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of L-fucose-3-13C change over time. The enzyme-catalyzed reaction favors the formation of L-fucose from L-fuculose .
Metabolic Pathways
L-fucose-3-13C is involved in several metabolic pathways. It interacts with the fucose isomerase enzyme, which plays a crucial role in the interconversion of L-fucose and L-fuculose .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: L-fucose-3-13C can be synthesized through several methods, including chemical synthesis and enzymatic synthesis. One common approach involves the use of L-fuculose as a starting material, which is then converted to L-fucose-3-13C using a fucose isomerase enzyme. The reaction conditions typically include a temperature range of 30-50°C and a pH of 7-10, with manganese ions acting as cofactors .
Industrial Production Methods: Industrial production of L-fucose-3-13C often involves microbial fermentation. Engineered strains of Escherichia coli can be used to produce high yields of L-fucose, which is then isotopically labeled with carbon-13. This method is advantageous due to its scalability and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions: L-fucose-3-13C undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form L-fuconic acid or reduced to produce L-fucitol. Substitution reactions can introduce different functional groups at various positions on the sugar molecule .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Sodium borohydride is frequently used as a reducing agent.
Substitution: Reagents like acetic anhydride and sulfuric acid are used for acetylation reactions.
Major Products:
Oxidation: L-fuconic acid
Reduction: L-fucitol
Substitution: Various acetylated derivatives
Comparaison Avec Des Composés Similaires
L-fucose-3-13C is unique due to its isotopic labeling, which makes it particularly useful for tracing and studying metabolic pathways. Similar compounds include:
Propriétés
IUPAC Name |
(3S,4R,5S,6S)-6-methyl(413C)oxane-2,3,4,5-tetrol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3+,4+,5-,6?/m0/s1/i4+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZGCJCMOBCMKK-IZKXOTGOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([13C@H]([C@@H](C(O1)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[5'-13C]2'-Deoxyuridine](/img/structure/B583578.png)

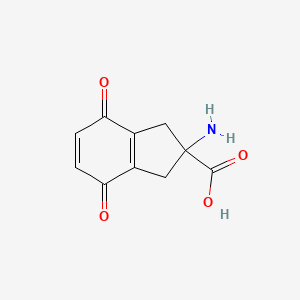

![1,2,3,5,6,8A-hexahydroimidazo[1,2-a]pyrazine](/img/structure/B583585.png)
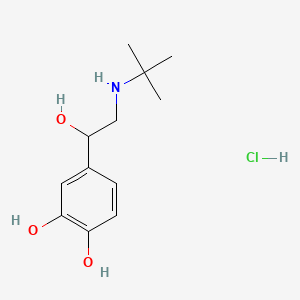

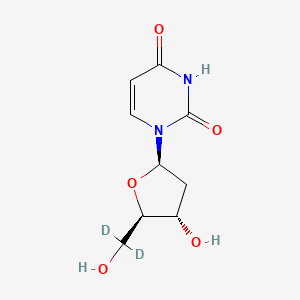

![[(2S)-1-[(2R,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-acetamido-4-methylpentanoate](/img/structure/B583592.png)

